4-chloro-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Chlorination: Introduction of the chlorine atom at the 4-position of the pyrazole ring can be done using reagents like thionyl chloride or phosphorus pentachloride.
N-alkylation: The methyl group can be introduced at the nitrogen atom of the pyrazole ring using methyl iodide or methyl bromide.
Amidation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine, such as 5-methyl-2-aminopyridine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The chlorine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-chloro-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-5-carboxamide derivatives: Compounds with similar core structures but different substituents.
Chloropyrazoles: Compounds with chlorine atoms at various positions on the pyrazole ring.
Methylpyridine derivatives: Compounds with methyl groups on the pyridine ring.
Uniqueness
4-chloro-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-2-methyl-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-7-3-4-9(13-5-7)15-11(17)10-8(12)6-14-16(10)2/h3-6H,1-2H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFSAVVRRPFUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=NN2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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